Cas no 1225338-33-9 (N-4-(3,4-difluorophenyl)phenylmethanesulfonamide)

N-4-(3,4-difluorophenyl)phenylmethanesulfonamide is a sulfonamide derivative characterized by its difluorophenyl and phenylmethane structural motifs. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its sulfonamide functional group, which is known for its bioactivity in medicinal chemistry. The presence of fluorine atoms enhances metabolic stability and binding affinity, making it a candidate for drug discovery applications. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it suitable for experimental and industrial applications requiring reliable performance.
N-4-(3,4-difluorophenyl)phenylmethanesulfonamide structure
1225338-33-9 structure
Product Name:N-4-(3,4-difluorophenyl)phenylmethanesulfonamide
CAS No:1225338-33-9
MF:C13H11F2NO2S
MW:283.293749094009
CID:6408086
PubChem ID:68618113
Update Time:2025-05-19

N-4-(3,4-difluorophenyl)phenylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(3,4-difluorophenyl)phenylmethanesulfonamide
    • EN300-1586194
    • SCHEMBL3374918
    • N-[4-(3,4-difluorophenyl)phenyl]methanesulfonamide
    • 1225338-33-9
    • Inchi: 1S/C13H11F2NO2S/c1-19(17,18)16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,16H,1H3
    • InChI Key: UPDMIZRLVUHGGL-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC(=CC=1)C1C=CC(=C(C=1)F)F)(=O)=O

Computed Properties

  • Exact Mass: 283.04785609g/mol
  • Monoisotopic Mass: 283.04785609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54.6Ų

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Additional information on N-4-(3,4-difluorophenyl)phenylmethanesulfonamide

Research Brief on N-4-(3,4-difluorophenyl)phenylmethanesulfonamide (CAS: 1225338-33-9)

N-4-(3,4-difluorophenyl)phenylmethanesulfonamide (CAS: 1225338-33-9) is a sulfonamide derivative that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This compound, characterized by its unique difluorophenyl and phenylmethanesulfonamide moieties, has been investigated for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have explored its role in targeting specific pathways implicated in inflammatory and neoplastic diseases, making it a promising candidate for drug development.

Recent research efforts have focused on elucidating the molecular mechanisms underlying the biological effects of N-4-(3,4-difluorophenyl)phenylmethanesulfonamide. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme critical in inflammatory processes. The study utilized X-ray crystallography to reveal the compound's binding mode within the COX-2 active site, providing valuable insights for structure-activity relationship (SAR) optimization. These findings suggest potential applications in developing novel anti-inflammatory agents with improved selectivity profiles.

In oncology research, N-4-(3,4-difluorophenyl)phenylmethanesulfonamide has shown promising activity against various cancer cell lines. A preclinical study conducted by researchers at the National Cancer Institute (2024) reported its ability to induce apoptosis in colorectal cancer cells through modulation of the Wnt/β-catenin signaling pathway. The compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal epithelial cells, highlighting its potential as a targeted therapeutic agent. Further pharmacokinetic studies are underway to evaluate its bioavailability and metabolic stability.

The synthetic accessibility of N-4-(3,4-difluorophenyl)phenylmethanesulfonamide has also been a subject of recent investigation. A novel synthetic route published in Organic Process Research & Development (2023) described an efficient three-step synthesis with improved yield (78%) and purity (>99%). This methodological advancement addresses previous challenges in large-scale production, facilitating further pharmacological evaluation and potential clinical translation. The optimized synthesis employs environmentally benign reagents, aligning with current green chemistry principles in pharmaceutical manufacturing.

Emerging computational studies have provided additional insights into the compound's potential applications. Molecular docking simulations (Journal of Chemical Information and Modeling, 2024) have predicted favorable binding affinities for several other therapeutic targets, including carbonic anhydrase IX and protein tyrosine phosphatases. These in silico findings warrant experimental validation but suggest broader therapeutic potential beyond the initially investigated indications. Such computational approaches are accelerating the identification of new biological targets for this versatile chemical scaffold.

Despite these promising developments, challenges remain in the clinical translation of N-4-(3,4-difluorophenyl)phenylmethanesulfonamide. Current research gaps include comprehensive toxicological profiling and formulation optimization to enhance its physicochemical properties. Ongoing studies are investigating prodrug strategies and nanoparticle-based delivery systems to overcome potential limitations in solubility and tissue penetration. The compound's intellectual property landscape is also evolving, with several patent applications filed in 2023-2024 covering its therapeutic uses and derivative compounds.

In conclusion, N-4-(3,4-difluorophenyl)phenylmethanesulfonamide (1225338-33-9) represents a chemically and biologically interesting scaffold with multiple potential therapeutic applications. The convergence of structural biology, medicinal chemistry, and computational approaches in recent studies has significantly advanced our understanding of this compound's mechanism of action and therapeutic potential. Future research directions should focus on translational studies to bridge the gap between preclinical findings and clinical applications, potentially positioning this molecule as a valuable addition to the pharmaceutical arsenal against inflammation and cancer.

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